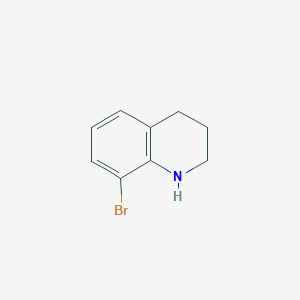

8-Bromo-1,2,3,4-tetrahydroquinoline

Vue d'ensemble

Description

8-Bromo-1,2,3,4-tetrahydroquinoline is a brominated derivative of tetrahydroquinoline, a heterocyclic compound with a wide range of applications in medicinal chemistry and organic synthesis. The compound has the molecular formula C9H10BrN and a molecular weight of 212.09 g/mol . It is known for its potential biological activities and is used as a building block in the synthesis of various pharmacologically active molecules.

Mécanisme D'action

Target of Action

8-Bromo-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a structural motif of various natural products and therapeutic lead compounds Tetrahydroquinoline derivatives have been found to interact with a variety of targets, including retinoic acid receptor-related orphan receptor γ (rorγ), which is regarded as an attractive therapeutic target for the treatment of prostate cancer .

Mode of Action

It’s known that tetrahydroquinoline derivatives can act as inverse agonists of rorγ, inhibiting its transcriptional activity . This suggests that this compound may interact with its targets in a similar manner, leading to changes in gene expression.

Biochemical Pathways

The inhibition of rorγ by tetrahydroquinoline derivatives can impact the differentiation of cd4+t cells into th17 cells, and the production of pro-inflammatory cytokines, including il-17 and il-22 . This suggests that this compound may influence similar pathways.

Result of Action

The inhibition of rorγ by tetrahydroquinoline derivatives can lead to a decrease in the production of pro-inflammatory cytokines, which may result in anti-inflammatory effects .

Analyse Biochimique

Molecular Mechanism

It’s known that some tetrahydroquinoline derivatives can cause DNA fragmentation , but whether 8-Bromo-1,2,3,4-tetrahydroquinoline shares this property is not clear.

Temporal Effects in Laboratory Settings

It’s recommended to store the compound in a dark place, under an inert atmosphere, at 2-8°C to maintain its integrity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,2,3,4-tetrahydroquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure selective bromination at the 8-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Bromo-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

Substitution: Various substituted tetrahydroquinolines.

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline derivatives.

Applications De Recherche Scientifique

8-Bromo-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the production of dyes, antioxidants, and corrosion inhibitors .

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydroquinoline: The parent compound without the bromine substitution.

6-Bromo-1,2,3,4-tetrahydroquinoline: Another brominated derivative with bromine at the 6-position.

8-Methoxy-1,2,3,4-tetrahydroquinoline: A methoxy-substituted derivative .

Uniqueness: 8-Bromo-1,2,3,4-tetrahydroquinoline is unique due to its specific bromine substitution at the 8-position, which can significantly influence its chemical reactivity and biological activity compared to other derivatives. This unique substitution pattern makes it a valuable compound in the synthesis of novel pharmacologically active molecules .

Propriétés

IUPAC Name |

8-bromo-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKLHAZLSZWPPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)Br)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid](/img/structure/B2839737.png)

![5-bromo-2-hydroxy-N'-[(3Z)-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B2839738.png)

![4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B2839744.png)

![4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2839747.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2839751.png)

![2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2839758.png)

![N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2839760.png)